Introduction to Cyclobrassinin: A Cruciferous Phytoalexin
Introduction to Cyclobrassinin: A Cruciferous Phytoalexin
An In-depth Technical Guide to Cyclobrassinin: Structure, Properties, and Applications
Cyclobrassinin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, which includes vegetables like cabbage, broccoli, and cauliflower.[1][2] Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection.[3] Cyclobrassinin is a key component of the plant's defense mechanism against a variety of fungal pathogens.[4] Beyond its role in plant immunity, cyclobrassinin has garnered significant interest from the scientific community for its potential applications in human health, particularly in cancer chemoprevention and as an antifungal agent.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological activities of cyclobrassinin, tailored for researchers, scientists, and drug development professionals.
Part 1: Chemical Structure and Physicochemical Properties
Cyclobrassinin is a heterocyclic compound featuring an indole core fused with a thiazino ring. Its systematic IUPAC name is 2-methylsulfanyl-4,9-dihydro-[6][7]thiazino[6,5-b]indole.[7]
Key Identifiers and Molecular Formula
| Property | Value | Source |
| CAS Number | 105748-58-1 | [7][8] |
| Molecular Formula | C₁₁H₁₀N₂S₂ | [7][8] |
| Molecular Weight | 234.34 g/mol | [7][8] |
| Canonical SMILES | CSC1=NCC2=C(S1)NC3=CC=CC=C23 | [7] |
| InChI Key | MVMVWNMQGBYIDM-UHFFFAOYSA-N | [7] |
Physicochemical Properties
A summary of the key physicochemical properties of cyclobrassinin is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Physical State | Solid | [7] |
| Melting Point | 135-137 °C | [7][8] |
| Water Solubility | 4.365 mg/L @ 25 °C (estimated) | [8] |
| XLogP3 | 3.3 | [7] |
| Topological Polar Surface Area | 78.8 Ų | [8] |
Part 2: Biosynthesis and Chemical Synthesis
Natural Biosynthesis in Brassicaceae
Cyclobrassinin is biosynthesized in plants from the amino acid tryptophan.[9] The pathway involves the formation of indole glucosinolates, which are then converted to the precursor molecule, brassinin.[10][11] Brassinin, an acyclic dithiocarbamate, undergoes oxidative cyclization to form cyclobrassinin.[2] This biosynthetic pathway is typically induced by biotic or abiotic stressors, such as fungal infection.[3]
The key steps in the biosynthesis of cyclobrassinin from indole-3-glucosinolate are outlined in the diagram below.
Caption: Detoxification pathways of cyclobrassinin by different fungal pathogens.
Anticancer Potential
Cyclobrassinin and its precursor, brassinin, have demonstrated notable cancer chemopreventive activity. [2]Studies have shown that cyclobrassinin can inhibit the formation of preneoplastic lesions in mouse mammary glands in organ culture. [2]The anticancer effects of indole phytoalexins are believed to be mediated through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival. [12][13]The synthesis of cyclobrassinin analogs has been a focus of research to develop compounds with enhanced antiproliferative and cytotoxic activity against various cancer cell lines. [5][14]
Part 4: Analytical Methodologies
The analysis of cyclobrassinin in plant extracts and other biological matrices typically involves chromatographic and spectroscopic techniques.
Extraction and Purification
The extraction of cyclobrassinin from plant material is commonly performed using organic solvents such as methanol or ethyl acetate. Subsequent purification can be achieved through techniques like column chromatography on silica gel or high-performance liquid chromatography (HPLC).
Structural Elucidation and Quantification
The structural identification of cyclobrassinin and its metabolites relies on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for elucidating the detailed chemical structure. [5]* Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass analyzers are used to determine the molecular weight and fragmentation patterns, confirming the identity of the compound.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods provide information about the functional groups present and the chromophoric system of the molecule, respectively.
Quantification is typically carried out using HPLC coupled with a UV or MS detector, using a certified reference standard for calibration.
Part 5: Experimental Protocols
Protocol 1: Isolation of Cyclobrassinin from Cabbage
This protocol provides a general workflow for the isolation of cyclobrassinin from cabbage tissue elicited with a fungal pathogen.
-
Elicitation: Inoculate fresh cabbage heads with a suspension of a known fungal elicitor (e.g., Alternaria brassicicola). Incubate for 72-96 hours under controlled conditions to induce phytoalexin production.
-
Extraction: Homogenize the elicited cabbage tissue in methanol. Filter the homogenate and concentrate the filtrate under reduced pressure.
-
Solvent Partitioning: Partition the aqueous methanol extract with ethyl acetate. Collect the organic phase, which will contain the majority of the phytoalexins.
-
Preliminary Purification: Subject the concentrated ethyl acetate extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Final Purification: Further purify the fractions containing cyclobrassinin using preparative HPLC with a C18 column and a mobile phase of acetonitrile and water.
-
Characterization: Confirm the identity and purity of the isolated cyclobrassinin using NMR and MS analysis.
Caption: General workflow for the isolation of cyclobrassinin.
Conclusion and Future Directions
Cyclobrassinin is a fascinating natural product with a dual role in plant defense and potential human health applications. Its complex biosynthesis and diverse biological activities continue to be areas of active research. Future studies will likely focus on elucidating the precise mechanisms of its anticancer and antifungal actions, as well as on the development of synthetic analogs with improved efficacy and pharmacokinetic properties for therapeutic use. The metabolic engineering of phytoalexin pathways in crop plants also holds promise for enhancing disease resistance in agriculture.
References
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Mehta, R. G., Liu, J., Constantinou, A., Hawthorne, M., Pezzuto, J. M., & Moriarty, R. M. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis, 16(2), 399-404. [Link] [2]8. The Good Scents Company. (n.d.). cyclobrassinin. Retrieved from [Link] [15]9. Klein, A. P., & Sattely, E. S. (2017). Biosynthesis of cabbage phytoalexins from indole glucosinolate. Proceedings of the National Academy of Sciences, 114(8), 1910-1915. [Link] [9][10][11]10. Gmelin, R., & Virtanen, A. I. (1997). Synthesis of Indole Phytoalexins Brassinin and Cyclobrassinin via (1-(tert-Butoxycarbonyl)indol-3-yl)methyl Isothiocyanate as the Key Biomimetic Intermediate. ChemInform, 28(40). [Link] [16]11. Pedras, M. S. C., & Okanga, F. I. (1999). Strategies of Cruciferous Pathogenic Fungi: Detoxification of the Phytoalexin Cyclobrassinin by Mimicry. Journal of Agricultural and Food Chemistry, 47(5), 2068-2071. [Link] [17]12. Human Metabolome Database. (2022). Showing metabocard for Cyclobrassinin (HMDB0033352). Retrieved from [Link] [18]13. Rajniak, J., Giska, J. R., & Sattely, E. S. (2020). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. bioRxiv. [Link] [3]14. Pedras, M. S. C., & To, Q. T. N. (2014). The phytoalexins brassilexin and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola. Bioorganic & Medicinal Chemistry, 22(1), 459-467. [Link] [19]15. Pedras, M. S. C., & Abdoli, A. (2017). Pathogen inactivation of cruciferous phytoalexins: detoxification reactions, enzymes and inhibitors. Natural Product Reports, 34(6), 634-650. [Link] [4][20]16. Budovská, M., & Mojžiš, J. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences, 25(10), 5364. [Link] [12]17. Al-Dhfyan, A., & Al-Dasim, F. M. (2022). Brassinin Enhances Apoptosis in Hepatic Carcinoma by Inducing Reactive Oxygen Species Production and Suppressing the JAK2/STAT3 Pathway. Molecules, 27(9), 2999. [Link]
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Figure 1. Chemical structures of Brassinin (left) and Cyclobrassinin (right).
